6-bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one
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Overview
Description
6-bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a bromine atom at the 6th position, a piperazine ring substituted with a 2,6-dimethylphenyl group, and a carbonyl group attached to the chromenone core. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Chromenone Core: The chromenone core is introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the chromenone core.
Coupling Reactions: The compound can participate in coupling reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Coupling Reactions: EDCI, DCC (dicyclohexylcarbodiimide), and bases like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the piperazine ring and chromenone core.
Scientific Research Applications
6-bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with receptors on cell surfaces to modulate cellular signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]quinolin-2-one: Similar structure but with a quinolinone core instead of chromenone.
6-Bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]benzofuran-2-one: Similar structure but with a benzofuranone core.
Uniqueness
The uniqueness of 6-bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
6-bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3/c1-14-4-3-5-15(2)20(14)24-8-10-25(11-9-24)21(26)18-13-16-12-17(23)6-7-19(16)28-22(18)27/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCPFVLRMLONNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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